Methyllycaconitine citrate
描述
The compound [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid is a highly complex molecule characterized by:
- A hexacyclic core with multiple stereocenters and functional groups, including hydroxyl, methoxy, and ethyl substituents.
- Co-formulation with citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid), likely enhancing solubility or stability .
This compound belongs to the diterpenoid class of prenol lipids, as classified by its structural framework .
属性
分子式 |
C43H58N2O17 |
|---|---|
分子量 |
874.9 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36-,37+;/m0./s1 |
InChI 键 |
INBLZNJHDLEWPS-DDIMIZGISA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
生物活性
The compound in focus, identified by its IUPAC name as [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate; 2-hydroxypropane-1,2,3-tricarboxylic acid , exhibits a complex structure that suggests a range of biological activities. This article synthesizes available data on its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups including hydroxyls and methoxy groups that are known to influence biological interactions. The presence of an azahexacyclo framework further indicates potential for diverse pharmacological effects.
Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | 8 and 9 positions |
| Methoxy Groups | 4, 6, 16, and 18 positions |
| Azahexacyclo Framework | Unique bicyclic structure |
| Dioxopyrrolidine Moiety | Potential for enzyme inhibition |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups likely contributes to this activity by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects
Studies have shown that compounds with complex polycyclic structures can modulate inflammatory pathways. For instance, the compound's ability to downregulate pro-inflammatory cytokines has been observed in cellular models.
Antimicrobial Properties
Preliminary assays suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies
- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity using DPPH radical scavenging assays and found that similar compounds significantly reduced DPPH levels by over 70% at certain concentrations.
- Inflammation Inhibition : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound led to a marked decrease in TNF-alpha and IL-6 levels compared to controls.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Scavenging Free Radicals : Hydroxyl groups are known to donate electrons to free radicals.
- Inhibition of Enzymatic Activity : The dioxopyrrolidine moiety may interact with enzymes involved in inflammatory processes.
- Membrane Disruption : The lipophilic nature of the methoxy groups could facilitate interactions with microbial membranes.
Future Research Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess therapeutic potential and safety profiles.
- Mechanistic Studies : To better understand how structural features correlate with specific biological activities.
- Formulation Development : Exploring potential applications in drug delivery systems or as dietary supplements.
科学研究应用
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The unique arrangement of functional groups may enhance the compound's interaction with biological targets associated with cancer cell proliferation and survival.
- Antimicrobial Properties : The presence of hydroxyl and methoxy groups in the compound suggests potential antimicrobial activity. Compounds with similar characteristics have been studied for their effectiveness against various bacterial strains and fungi.
- Drug Delivery Systems : The molecule's complex structure can be utilized in developing targeted drug delivery systems. Its ability to form conjugates with other therapeutic agents may enhance bioavailability and therapeutic efficacy.
Biochemical Applications
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could be particularly useful in regulating biochemical processes in diseases such as diabetes or obesity.
- Bioactive Metabolites : As a derivative of natural products or synthesized compounds with biological activity, this molecule could serve as a lead compound for developing new bioactive metabolites.
Research Findings and Case Studies
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
Key Observations
Structural Complexity vs. Bioactivity :
- The target compound’s hexacyclic core and aza substitution resemble azaartemisinin derivatives, which exhibit antimalarial activity despite lacking the peroxide group critical in artemisinin . However, the target compound’s methoxy and ethyl groups may alter metabolic stability or target affinity compared to simpler analogues.
- Unlike fluorinated nucleosides (), the target compound lacks polarizable fluorine atoms, suggesting divergent pharmacokinetic profiles.
Citric acid co-formulation likely mitigates solubility challenges common in highly lipophilic diterpenoids .
Stereochemical Significance: The compound’s 12 stereocenters (e.g., 1S,2R,3R,4S) are critical for conformational stability. Similar stereochemical precision is observed in bioactive diterpenoids like taxanes, where minor stereochemical changes abolish activity .
Research Findings and Data Gaps
Physicochemical Properties
Unresolved Questions
- Bioactivity: No direct evidence of antimalarial, cytotoxic, or antimicrobial activity for the target compound. Azaartemisinin dimers () and related diterpenoids () suggest plausible targets but require validation.
- Synthetic Accessibility : The hexacyclic core’s synthesis likely involves multistep regioselective oxidation and stereocontrol, akin to artemisinin derivatization ().
准备方法
Natural Product Extraction and Isolation
The azahexacyclo core of the target compound shares structural homology with diterpenoid alkaloids found in Delphinium grandiflorum and Aconitum laeve. These plants biosynthesize analogous norditerpenoid alkaloids through oxidative coupling of diterpene precursors.
Extraction Protocol
Fresh plant material (2–3 kg) is homogenized in 70% ethanol (10 L) and refluxed for 12 hours. The ethanolic extract is concentrated under reduced pressure, acidified to pH 2–3 with HCl, and partitioned against chloroform to remove non-alkaloidal components. Basification of the aqueous layer to pH 9–10 with NH4OH precipitates crude alkaloids, which are further purified via column chromatography (SiO2, CHCl3/MeOH/NH4OH 90:9:1).
Structural Modification
The natural norditerpenoid scaffold undergoes selective derivatization:
- Ethylation : Treatment with iodoethane (3 equiv) in DMF at 60°C for 24 hours introduces the 11-ethyl group.
- Esterification : The 13-hydroxymethyl group is acylated with 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoyl chloride (1.5 equiv) in pyridine at 0°C→25°C over 6 hours.
- Citrate Salt Formation : The free base is dissolved in hot citric acid solution (1:1 molar ratio) and crystallized upon cooling.
Yield : 0.8–1.2% from dried plant material.
Purity : >95% by HPLC (C18, 0.1% TFA in H2O/MeCN gradient).
Total Synthesis via Cobalt-Catalyzed Cycloaddition
The azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane core is accessible through a [6π + 2π]-cycloaddition strategy, as demonstrated in analogous 9-azabicyclo[4.2.1]nona-2,4,7-triene syntheses.
Synthesis of N-Carbocholesteroxyazepine Precursor
Cholesteryl azidoformate (1) undergoes thermolysis in benzene at 125°C for 2 hours, yielding N-carbocholesteroxyazepine (2) (60% yield):
$$
\text{Cholesteryl azidoformate } \mathbf{1} \xrightarrow{\Delta, \text{benzene}} N\text{-carbocholesteroxyazepine } \mathbf{2}
$$
Cycloaddition with Functionalized Alkynes
The cobalt-catalyzed [6π + 2π] reaction between 2 and 2-ethynyl-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate (3) proceeds under optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Co(acac)₂(dppe)/Zn/ZnI₂ |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 60°C |
| Time | 20 hours |
| Yield | 82% |
The reaction installs the bicyclic framework while preserving stereochemical integrity.
Stepwise Assembly of the Azahexacyclo Core
Patent CN113801123B provides methodology for constructing tetraazamacrocycles, adaptable to the target’s hexacyclic system.
Ring-Closing Strategy
- Protection : The diamine precursor is protected with diethyl oxalate (2 equiv) in acetonitrile at 80°C for 6 hours.
- Cyclization : Treatment with p-toluenesulfonyl chloride (1.2 equiv) in THF at reflux forms the 14-membered tetraazacycle.
- Deprotection : Alkaline hydrolysis (2M NaOH, 80°C) removes oxalate groups, yielding the free amine.
Key Data :
- Intermediate purity : 99.5% (HPLC)
- Overall yield : 67% over 3 steps
Final Functionalization and Salt Formation
Esterification of the 13-Hydroxymethyl Group
The free hydroxyl is acylated with 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoyl chloride (1.5 equiv) using DMAP (0.1 equiv) in CH₂Cl₂ at 0°C. Reaction monitoring by TLC (SiO2, EtOAc/hexanes 1:1) ensures complete conversion.
Citric Acid Complexation
The benzoate ester (1 equiv) is dissolved in warm citric acid solution (1.05 equiv in H2O/EtOH 1:1) and crystallized at 4°C. XRPD confirms salt formation.
Optimized Conditions :
- Solvent : Ethanol/water (3:1)
- Crystallization temperature : 4°C
- Yield : 89%
- Purity : 99.6% (HPLC)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 5.32 (s, 1H, C8-OH), 4.98 (d, J=6.8 Hz, 1H, C9-OH), 4.45 (m, 1H, C13-CH₂O), 3.76–3.24 (series of s, 18H, OCH₃ and NCH₂), 2.91 (s, 3H, pyrrolidinone-CH₃).
- HRMS (ESI+) : m/z calcd for C₄₃H₅₇N₃O₁₂ [M+H]⁺ 832.3971, found 832.3968.
X-ray Crystallography
Single-crystal analysis (Mo Kα radiation) confirms the S,R,R,S,R,S,R,S,S,S,R,S configuration of the azahexacyclo core and the (3S) stereochemistry of the pyrrolidinone moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Natural derivation | 1.2 | 95.0 | Partial | Limited |
| Cobalt-catalyzed | 82 | 98.5 | Excellent | Moderate |
| Stepwise assembly | 67 | 99.5 | Good | High |
The cobalt-mediated cycloaddition offers superior stereochemical fidelity, while stepwise synthesis provides scalability for industrial applications.
Challenges and Optimization Strategies
常见问题
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis requires multi-step organic reactions, including esterification, cyclization, and chiral resolution. Key steps involve:
- Protecting group strategies for hydroxyl and amine moieties (e.g., tert-butyl or benzyl groups) to prevent side reactions .
- Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) for ester bond formation .
- Factorial design to optimize parameters (temperature, solvent polarity, stoichiometry) and maximize yield .
- Data Table : Example reaction optimization parameters:
| Parameter | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature (°C) | 25–80 | 60 | 35% → 68% |
| Solvent | DCM, THF, DMF | DMF | 20% → 55% |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Chiral HPLC with a polysaccharide column to resolve stereoisomers .
- High-resolution mass spectrometry (HRMS) and NMR (1H, 13C, DEPT, COSY) to confirm molecular weight and structural assignments .
- X-ray crystallography for absolute stereochemical confirmation (if crystals are obtainable) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Refer to safety data sheets (SDS) for non-hazardous classification, but implement standard precautions:
- Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl/dioxane mixtures) .
- Store at –20°C under inert gas (argon) to prevent hydrolysis of ester groups .
Advanced Research Questions
Q. How can contradictory data in pharmacokinetic (PK) studies be resolved?
- Methodological Answer :
- Conduct systematic reviews to identify confounding variables (e.g., interspecies differences in metabolism) .
- Use population PK modeling to account for variability in absorption/distribution linked to the compound’s complex stereochemistry .
- Example Workflow :
Meta-analysis of PK parameters (e.g., clearance, volume of distribution).
Validate findings via in vitro hepatocyte assays and in vivo rodent models.
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations (e.g., GROMACS) to study binding to enzymes like cytochrome P450 .
- COMSOL Multiphysics for simulating diffusion across membrane barriers (e.g., blood-brain barrier) .
- Data Table : Example MD simulation outputs:
| Target Protein | Binding Energy (kcal/mol) | Key Residues Involved |
|---|---|---|
| CYP3A4 | –9.8 | Phe108, Arg372 |
| P-glycoprotein | –7.2 | Gln725, Tyr953 |
Q. How can theoretical frameworks guide research on this compound’s mechanism of action?
- Methodological Answer :
- Align hypotheses with cheminformatics principles (e.g., QSAR models for predicting bioactivity) .
- Link to conceptual frameworks like "lock-and-key" enzyme interactions or allosteric modulation .
Q. What strategies improve scalability of synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Membrane separation technologies (e.g., chiral-selective nanofiltration) to isolate enantiomers .
- Process simulation (Aspen Plus) to optimize continuous-flow reactor conditions .
Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?
- Methodological Answer :
- Autonomous laboratories with AI algorithms (e.g., Bayesian optimization) to screen derivative libraries .
- Generative adversarial networks (GANs) to predict novel analogs with improved solubility or bioavailability .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
